molecular formula C15H16ClNO4 B7741889 6-CHLORO-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE

6-CHLORO-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE

Cat. No.: B7741889
M. Wt: 309.74 g/mol
InChI Key: RYPSGQSBXRSOHJ-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 7th position, a methyl group at the 4th position, and a morpholin-4-ylmethyl group at the 8th position on the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one scaffold.

    Hydroxylation: The hydroxyl group at the 7th position is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group at the 4th position is introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Morpholin-4-ylmethyl Substitution: The morpholin-4-ylmethyl group is introduced through nucleophilic substitution reactions using morpholine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-Chloro-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the chloro and morpholin-4-ylmethyl groups.

    6-Chloro-4-methylcoumarin: Lacks the hydroxy and morpholin-4-ylmethyl groups.

    4-Methyl-8-[(morpholin-4-yl)methyl]coumarin: Lacks the chloro and hydroxy groups.

Uniqueness

6-Chloro-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-9-6-13(18)21-15-10(9)7-12(16)14(19)11(15)8-17-2-4-20-5-3-17/h6-7,19H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPSGQSBXRSOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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